11-Fold Improvement in BPTF Binding Affinity Relative to NVS-BPTF-1
Bptf-IN-BZ1 demonstrates an 11-fold higher binding affinity for the BPTF bromodomain compared to NVS-BPTF-1, the first highly potent and selective BPTF chemical probe. In BROMOscan assays, Bptf-IN-BZ1 achieves a Kd of 6.3 nM [1], while NVS-BPTF-1 exhibits a Kd of 71 nM as measured by biolayer interferometry [2]. This affinity difference is particularly meaningful for experiments requiring complete target engagement at low compound concentrations, such as cellular thermal shift assays (CETSA) or nanoBRET target engagement studies [3].
| Evidence Dimension | BPTF Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 6.3 nM (BROMOscan assay) |
| Comparator Or Baseline | NVS-BPTF-1: 71 nM (biolayer interferometry assay) |
| Quantified Difference | 11.3-fold improvement in affinity for Bptf-IN-BZ1 |
| Conditions | BROMOscan competition binding assay (DiscoverX) for Bptf-IN-BZ1; biolayer interferometry (BLI) for NVS-BPTF-1 |
Why This Matters
This 11-fold affinity advantage enables Bptf-IN-BZ1 to fully engage BPTF at lower concentrations, reducing the risk of off-target interactions that emerge at higher dosing levels and improving signal-to-noise in target engagement assays.
- [1] Zahid H, et al. New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition. J Med Chem. 2021;64(18):13902-13917. doi:10.1021/acs.jmedchem.1c01294. View Source
- [2] Schiedel M, et al. The First Highly Potent and Selective BPTF Bromodomain Inhibitor. Angew Chem Int Ed. 2019;58(15):4878-4882. View Source
- [3] NanoBRET Tracer Development for Class I Bromodomain Target Engagement in Live Cells. Probe Reports from the NIH Molecular Libraries Program. 2025. View Source
